4-(Piperidin-3-ylmethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-3-ylmethyl)aniline hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Vorbereitungsmethoden
The synthesis of 4-(Piperidin-3-ylmethyl)aniline hydrochloride involves several steps. One common method includes the reaction of piperidine with aniline derivatives under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Analyse Chemischer Reaktionen
4-(Piperidin-3-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-3-ylmethyl)aniline hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Piperidin-3-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(Piperidin-3-ylmethyl)aniline hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with similar chemical properties.
N-Benzylpiperidine: Known for its antiviral activity.
Piperidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H19ClN2 |
---|---|
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
4-(piperidin-3-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9,13H2;1H |
InChI-Schlüssel |
OAOGVJYMUPCCQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.